molecular formula C12H5Cl3O2 B13780924 1,3,9-Trichlorodibenzo-p-dioxin CAS No. 82306-62-5

1,3,9-Trichlorodibenzo-p-dioxin

Cat. No.: B13780924
CAS No.: 82306-62-5
M. Wt: 287.5 g/mol
InChI Key: DGDADRUTFAIIQQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3,9-Trichlorodibenzo-p-dioxin involves the chlorination of dibenzo-p-dioxin. The reaction conditions typically include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The industrial production methods are similar, involving the chlorination of dibenzo-p-dioxin under controlled conditions to ensure the selective substitution of chlorine atoms at the 1, 3, and 9 positions .

Chemical Reactions Analysis

1,3,9-Trichlorodibenzo-p-dioxin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: This reaction can result in the removal of chlorine atoms, leading to less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3,9-Trichlorodibenzo-p-dioxin has several scientific research applications:

Mechanism of Action

1,3,9-Trichlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of certain genes, leading to various toxic effects. The affinity for the AhR depends on the structure of the specific dioxin congener . The molecular targets and pathways involved include the induction of cytochrome P450 enzymes, which play a role in the metabolism of xenobiotics .

Comparison with Similar Compounds

1,3,9-Trichlorodibenzo-p-dioxin is compared with other chlorinated dibenzo-p-dioxins such as:

  • 1,2,3-Trichlorodibenzo-p-dioxin
  • 1,4,6-Trichlorodibenzo-p-dioxin
  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin

These compounds share similar structures but differ in the positions and number of chlorine atoms. The unique substitution pattern of this compound influences its chemical reactivity, toxicity, and environmental persistence .

Properties

IUPAC Name

1,3,9-trichlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-4-8(15)12-10(5-6)16-9-3-1-2-7(14)11(9)17-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDADRUTFAIIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231681
Record name 1,3,9-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82306-62-5
Record name 1,3,9-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,9-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,9-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0GI44Y77T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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